2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-bromo-5-(difluoromethyl)pyridine with a suitable nucleophile under basic conditions. For example, potassium acetate and a palladium catalyst can be used to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods utilize metal-based catalysts to transfer the difluoromethyl group to the desired position on the pyridine ring. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-Trifluoromethyl-pyridine-2-carboxylic acid
- 5-Difluoromethyl-pyridine-2-carboxylic acid methyl ester
- Thiazolo[4,5-b]pyridines
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and the presence of both imidazole and pyridine rings. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2N3O2 |
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Molecular Weight |
213.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5F2N3O2/c9-5(10)7-11-3-1-2-4(8(14)15)12-6(3)13-7/h1-2,5H,(H,14,15)(H,11,12,13) |
InChI Key |
LHSSDTYAKJYWAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C(F)F)C(=O)O |
Origin of Product |
United States |
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